molecular formula C9H12N2O4S B1431880 4-[(Ethylsulfamoyl)amino]benzoic acid CAS No. 1597263-69-8

4-[(Ethylsulfamoyl)amino]benzoic acid

Cat. No. B1431880
M. Wt: 244.27 g/mol
InChI Key: ICJMITAEMTXFQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(Ethylsulfamoyl)amino]benzoic acid is represented by the InChI code: 1S/C9H12N2O4S/c1-2-10-16(14,15)11-8-5-3-7(4-6-8)9(12)13/h3-6,10-11H,2H2,1H3,(H,12,13) . The molecular weight of this compound is 244.27 .


Physical And Chemical Properties Analysis

4-[(Ethylsulfamoyl)amino]benzoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may form combustible dust concentrations in air . It is recommended to avoid dust formation, ingestion, and inhalation, and to store the compound under an inert atmosphere . It is also advised to wear personal protective equipment/face protection .

properties

IUPAC Name

4-(ethylsulfamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-10-16(14,15)11-8-5-3-7(4-6-8)9(12)13/h3-6,10-11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJMITAEMTXFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Ethylsulfamoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Ethylsulfamoyl)amino]benzoic acid
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4-[(Ethylsulfamoyl)amino]benzoic acid
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4-[(Ethylsulfamoyl)amino]benzoic acid
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4-[(Ethylsulfamoyl)amino]benzoic acid
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Reactant of Route 6
4-[(Ethylsulfamoyl)amino]benzoic acid

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